Dcg-IV - 147782-19-2

Dcg-IV

Catalog Number: EVT-367020
CAS Number: 147782-19-2
Molecular Formula: C7H9NO6
Molecular Weight: 203.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,1′R,2′R,3′R)-2-(2,3-Dicarboxycyclopropyl)glycine (Dcg-IV) is a conformationally restricted analog of L-glutamic acid [, ], classified as a potent and selective group II mGluR agonist [, , , , , , , , , , , , ]. It has been instrumental in elucidating the physiological roles of group II mGluRs in various neuronal processes and exploring their therapeutic potential in neurological and psychiatric disorders.

Source and Classification

DCG-IV was first synthesized by Ohfune et al. in 1993 as part of a series of novel glutamate analogs aimed at studying receptor interactions and synaptic mechanisms . Its chemical classification falls under the category of amino acids and derivatives, specifically as a dicarboxylic acid derivative due to the presence of two carboxyl groups in its structure.

Synthesis Analysis

The synthesis of DCG-IV involves several key steps that utilize stereochemical control to achieve the desired configuration. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with L-glutamic acid as the precursor.
  2. Cyclopropanation Reaction: A cyclopropane ring is introduced through a cyclopropanation reaction involving diazo compounds.
  3. Carboxylation: The incorporation of carboxyl groups at specific positions on the cyclopropane ring is achieved through various chemical reactions, including nucleophilic substitutions.
  4. Purification: The final product undergoes purification processes such as chromatography to isolate DCG-IV in high purity.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

DCG-IV has a molecular formula of C7_7H9_9N1_1O4_4 and a molecular weight of approximately 173.15 g/mol.

Structural Characteristics

  • Functional Groups: The compound features two carboxylic acid groups (-COOH), which contribute to its acidic properties and receptor binding capabilities.
  • Stereochemistry: The specific stereochemistry of DCG-IV is crucial for its biological activity; it exists predominantly in the (2S,2′R,3′R) configuration.
  • 3D Structure: The cyclopropane ring introduces rigidity into the molecule, affecting its spatial orientation and interaction with receptors.

The structural integrity can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

DCG-IV primarily engages in receptor-mediated reactions rather than traditional chemical transformations. Its interactions include:

  1. Agonistic Activity: DCG-IV acts as an agonist at group II metabotropic glutamate receptors, leading to downstream signaling events that modulate synaptic transmission.
  2. Inhibition of Neurotransmitter Release: Studies indicate that DCG-IV can inhibit zinc release and glutamate transmission at mossy fiber synapses in the hippocampus .
  3. Calcium Dynamics: The compound affects calcium influx into presynaptic terminals, which is critical for neurotransmitter release mechanisms.

The effects observed are dose-dependent, with significant alterations noted at concentrations starting from 3 µM .

Mechanism of Action

The mechanism by which DCG-IV exerts its effects involves several key pathways:

This mechanism highlights the importance of DCG-IV in regulating excitatory neurotransmission within neuronal circuits .

Physical and Chemical Properties Analysis

DCG-IV exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), facilitating its use in various biological assays.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

These properties are essential for its application in research settings .

Applications

DCG-IV has significant applications in scientific research, particularly in neuropharmacology:

  1. Neuroscience Research: It serves as a valuable tool for studying metabotropic glutamate receptor functions and their role in synaptic plasticity.
  2. Investigating Neurotransmitter Dynamics: Researchers utilize DCG-IV to explore mechanisms underlying neurotransmitter release and inhibition within neural circuits.
  3. Potential Therapeutic Insights: Understanding how DCG-IV modulates synaptic transmission may provide insights into developing treatments for neurological disorders characterized by excitatory neurotransmission dysregulation.
Chemical and Pharmacological Profile of DCG-IV

Structural Characteristics and Synthesis

DCG-IV ((2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine) is a conformationally restricted glutamate analog featuring a unique cyclopropyl backbone that locks the molecule into a biologically active conformation. Its molecular formula is C₇H₉NO₆, with a molar mass of 203.15 g/mol [1] [2]. The critical structural elements include:

  • Three carboxyl groups positioned to mimic the distal carboxyl and α-amino acid motifs of glutamate.
  • Stereospecific centers at C2 (S-configuration) and C2'/C3' (R,R-configuration), essential for receptor recognition. The (2S,2'R,3'R) diastereomer exhibits maximal activity at target receptors [2] [7].
  • Cyclopropyl ring that restricts rotational freedom, enhancing selectivity for metabotropic glutamate receptors (mGlus) over ionotropic subtypes.

Synthesis typically follows stereoselective routes developed by Ohfune et al. (1993), involving alkylation of glycine equivalents with enantiomerically pure cyclopropane derivatives. Key steps include diastereoselective cyclopropanation and resolution of stereoisomers via chiral chromatography [2] [8].

Table 1: Structural Features of DCG-IV

Structural FeatureChemical CharacteristicsBiological Significance
Cyclopropyl backboneRigid 3-carbon ringMimics extended glutamate conformation
Carboxyl groupsAt C1, C2' (dicarboxylate), and glycine moietyBinds cationic residues in receptor binding pocket
Stereochemistry(2S,2'R,3'R) configurationMandatory for mGluR2/3 agonist activity
Molecular weight203.15 g/molWithin BBB penetration threshold

Receptor Specificity: Group II Metabotropic Glutamate Receptors (mGluR2/3)

DCG-IV is a potent and group-selective agonist for mGluR2 and mGluR3, which are Gᵢ/o-coupled receptors that inhibit adenylate cyclase and voltage-gated calcium channels. Key pharmacological characteristics include:

  • High potency: EC₅₀ values of 70 nM for suppression of monosynaptic reflexes in neonatal rat spinal cord and 317 nM for inhibition of glutamate-induced excitation in hippocampal slices [7] [9].
  • Presynaptic localization: In situ hybridization and immunohistochemical studies confirm mGluR2/3 expression on presynaptic terminals in the hippocampus, substantia nigra, and spinal cord. Activation by DCG-IV suppresses glutamate release, accounting for its neuroprotective and anticonvulsant effects [1] [7].
  • Functional selectivity: At concentrations ≤1 μM, DCG-IV shows >100-fold selectivity for mGluR2/3 over group I (mGluR1/5) or group III (mGluR4/6/7/8) receptors. Antagonism at group III mGlus occurs only at higher concentrations (IC₅₀ = 20–40 μM) [7] [8].

Table 2: Receptor Specificity of DCG-IV

Receptor TypeActivityEC₅₀/IC₅₀/KiExperimental SystemReference
mGluR2Agonist0.3 μMCHO cells (cAMP inhibition) [7]
mGluR3Agonist0.2 μMCHO cells (cAMP inhibition) [7]
NMDA receptorsAgonist~30 μM*Hippocampal neurons (current) [10]
Group I mGlusAntagonist>300 μMRecombinant receptors [7]
Group III mGlusAntagonist20–40 μMRecombinant receptors [7]

*Potency varies by brain region and developmental stage* [4] [10]*

Cross-Reactivity with NMDA Receptors

Despite its selectivity for mGluR2/3, DCG-IV exhibits significant NMDA receptor agonism at higher concentrations:

  • Electrophysiological evidence: In immature rat hippocampal neurons, DCG-IV (≥10 μM) evokes inward currents blocked by D-AP5 (NMDA antagonist) and enhanced by glycine. Cross-desensitization with NMDA—but not AMPA or kainate—confirms direct action at NMDA receptors [10].
  • Regional variability: In rat hippocampal CA1 synapses, DCG-IV (10 μM) depresses synaptic transmission via NMDA receptor activation, an effect reversed by AP5. Conversely, in mossy fiber-CA3 synapses, depression is mediated solely by mGluR2/3 [4].
  • Developmental dependence: NMDA receptor activation is more pronounced in immature neurons, suggesting age-dependent expression of DCG-IV-sensitive NMDA subunits [10].

This cross-reactivity necessitates cautious interpretation of in vivo data, particularly at doses >1 μmol/kg.

Agonist Potency and Selectivity Metrics

Quantitative metrics define DCG-IV’s pharmacological profile:

  • Affinity (Ki): 61 nM for binding to mGluR3 in radioligand assays, correlating with functional potency [7].
  • Functional potency:
  • EC₅₀ = 0.2–0.3 μM for inhibition of forskolin-stimulated cAMP in CHO cells expressing mGluR2/3 [7].
  • EC₅₀ = 70 nM for suppressing spinal monosynaptic reflexes [7].
  • Selectivity ratios:
  • 100-fold selective for mGluR2/3 over NMDA receptors (EC₅₀ ratio: 0.2 μM vs. >30 μM).
  • >500-fold selective over group I mGlus (antagonism IC₅₀ >300 μM) [3] [7].
  • Hill coefficients: ~1.0 in cAMP assays, suggesting non-cooperative binding [7].

Table 3: Potency Metrics of DCG-IV

ParameterValue (μM)Assay SystemSignificance
mGluR2 EC₅₀0.3CHO cells (cAMP inhibition)High potency agonist
mGluR3 EC₅₀0.2CHO cells (cAMP inhibition)Higher affinity than mGluR2
mGluR3 Ki0.061[³H]DCG-IV bindingSub-nanomolar affinity
NMDA EC₅₀30–100Hippocampal neurons (current induction)Off-target effect at high doses
Group III IC₅₀20–40Recombinant receptor inhibitionAntagonist at high concentrations

Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: 20.32 mg/mL (100 mM) in water at 25°C, sufficient for in vitro and intracerebral studies [2].
  • Storage: Stable for ≥24 months at –20°C as lyophilized powder. Solutions in neutral buffers retain activity for 4–6 hours at room temperature [2].
  • Chemical stability: Susceptible to decarboxylation at acidic pH (<4.0) or elevated temperatures (>37°C) due to β-dicarbonyl motifs [2].

Blood-Brain Barrier Penetration

DCG-IV’s BBB permeability is constrained by physicochemical properties:

  • Molecular weight (203 Da): Below the 400–500 Da threshold for passive diffusion [6].
  • Hydrogen bonding: Forms 8–10 H-bonds with solvent water (3 carboxyl groups + amino group), exceeding the optimal range (≤6 H-bonds) for passive BBB penetration [6].
  • Polar surface area: Estimated at 110–120 Ų, reducing membrane partitioning [6].
  • Active transport: No evidence for carrier-mediated transport (e.g., via LAT-1). Thus, direct intracerebral (e.g., intranigral or intraventricular) administration is used to achieve therapeutic CNS concentrations [9].

Table 4: Pharmacokinetic Parameters Influencing BBB Penetration

ParameterValueBBB Penetration Implication
Molecular weight203 DaFavorable (<400 Da threshold)
Hydrogen bond count8–10 H-bondsUnfavorable (>6 H-bond threshold)
LogP (calculated)–2.1 (highly hydrophilic)Low membrane partitioning
Polar surface area~115 ŲModerate reduction in diffusion
Active transportNone identifiedRelies on passive diffusion

Properties

CAS Number

147782-19-2

Product Name

Dcg-IV

IUPAC Name

(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid

Molecular Formula

C7H9NO6

Molecular Weight

203.15 g/mol

InChI

InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1

InChI Key

MATPZHBYOVDBLI-IDPZHQIBSA-N

SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N

Synonyms

(2R,3R)-1-((S)-3-methylbut-3-en-2-yl)-2,3-di(prop-1-en-2-yl)cyclopropane

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N

Isomeric SMILES

[C@H]1(C(C1C(=O)O)[C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.